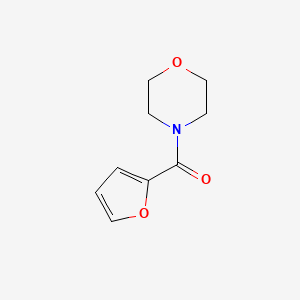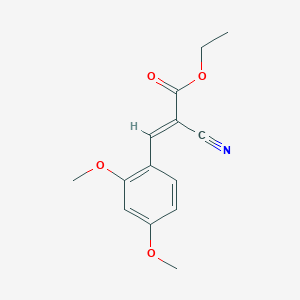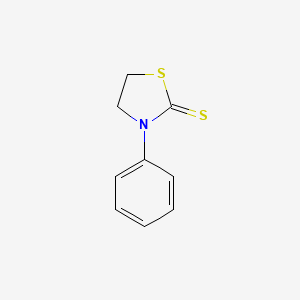![molecular formula C31H29N3O5S2 B12010522 2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12010522.png)
2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(2,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is a complex organic molecule with a long name, but let’s break it down. It contains an indole core, a thiazolidinone ring, and various substituents.
- The indole moiety is a common structural motif found in many natural products and pharmaceuticals.
- The thiazolidinone ring contributes to the compound’s overall stability and reactivity.
- Overall, this compound exhibits interesting pharmacological properties due to its unique structure.
Métodos De Preparación
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. I can provide some general insights:
- One potential approach involves the condensation of an appropriate indole derivative with a thiazolidinone precursor.
- The reaction conditions would likely involve suitable solvents, catalysts, and temperature control.
- Industrial production methods would depend on the compound’s demand and commercial viability.
Análisis De Reacciones Químicas
- The compound may undergo various reactions, including:
Oxidation: Oxidative processes could modify the indole or thiazolidinone portions.
Reduction: Reduction reactions might target specific functional groups.
Substitution: Substituents on the phenyl rings could be replaced.
- Common reagents and conditions would vary based on the specific reaction type.
- Major products would depend on the reaction conditions and starting materials.
Aplicaciones Científicas De Investigación
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) could reveal its biological activity.
Medicine: It could serve as a lead compound for drug development, targeting specific diseases.
Industry: Its unique structure might find applications in materials science or catalysis.
Mecanismo De Acción
- Unfortunately, specific information on the compound’s mechanism of action is not readily available.
- researchers would explore its binding to cellular targets, signaling pathways, and potential therapeutic effects.
Comparación Con Compuestos Similares
- Similar compounds with indole and thiazolidinone moieties exist, but this specific compound’s uniqueness lies in its precise substitution pattern.
Similar Compounds:
Propiedades
Fórmula molecular |
C31H29N3O5S2 |
|---|---|
Peso molecular |
587.7 g/mol |
Nombre IUPAC |
2-[(3Z)-3-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C31H29N3O5S2/c1-18-9-11-22(19(2)15-18)32-26(35)17-34-23-8-6-5-7-21(23)27(29(34)36)28-30(37)33(31(40)41-28)14-13-20-10-12-24(38-3)25(16-20)39-4/h5-12,15-16H,13-14,17H2,1-4H3,(H,32,35)/b28-27- |
Clave InChI |
ATKFMOOUPUQUJY-DQSJHHFOSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCC5=CC(=C(C=C5)OC)OC)/C2=O)C |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCC5=CC(=C(C=C5)OC)OC)C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-Methoxy-4-(octyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12010450.png)


![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12010490.png)
![Benzo[g]quinoxalin-2(1h)-one](/img/structure/B12010494.png)
![5-(4-methoxyphenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12010495.png)

![(5E)-2-(4-bromophenyl)-5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12010503.png)


![2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-methylbenzoate](/img/structure/B12010512.png)

